N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide
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Description
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C25H25N5O2S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.17289623 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets through hydrogen bonds between amine and amide, and amide and pyrimidine atoms . This interaction leads to changes in the activity of the target proteins, resulting in the modulation of their downstream effects .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception . By inhibiting enzymes like phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in various physiological processes .
Pharmacokinetics
The pyrrolidine ring, a key structural feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has antioxidative and antibacterial properties . It also affects the cell cycle . Some pyrrolidine derivatives have been found to present better anti-fibrotic activities than certain reference compounds .
Biochemical Analysis
Biochemical Properties
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind selectively to certain enzymes, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity. Additionally, this compound can modulate the activity of various proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of vascular adhesion protein 1, leading to reduced cell adhesion and migration. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidinyl-pyrimidine moiety allows it to form stable complexes with target enzymes and proteins, leading to enzyme inhibition or activation . For example, the compound can inhibit phosphodiesterase type 5 by binding to its active site, preventing the hydrolysis of cyclic nucleotides and thereby modulating intracellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have demonstrated that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its intended biological effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and pharmacokinetics, influencing its overall efficacy and safety profile. Additionally, this compound can modulate metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influence its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its distribution and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization allows the compound to exert its effects in a spatially controlled manner, influencing specific cellular processes and pathways.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-18-16-24(30-14-4-5-15-30)28-25(26-18)27-21-9-11-22(12-10-21)29-33(31,32)23-13-8-19-6-2-3-7-20(19)17-23/h2-3,6-13,16-17,29H,4-5,14-15H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSWMRFYGVAPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.